Ethyl 1-((3-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate
Description
Ethyl 1-((3-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a heterocyclic compound featuring a thiazolo-triazole fused ring system conjugated with a 3-chlorophenyl group and a piperidine-4-carboxylate ester. This structure combines multiple pharmacophoric elements:
- Thiazolo[3,2-b][1,2,4]triazole core: Known for electron delocalization and hydrogen-bonding capacity, enhancing stability and bioactivity .
- Piperidine-4-carboxylate ester: Modulates solubility and bioavailability while enabling interactions with biological targets like ion channels or enzymes .
While direct studies on this compound are absent in the provided evidence, its structural analogs (e.g., triazole-thiazole hybrids) are frequently explored for agrochemical and pharmaceutical applications due to their versatility in targeting enzymes and receptors .
Properties
IUPAC Name |
ethyl 1-[(3-chlorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O3S/c1-3-28-19(27)13-7-9-24(10-8-13)16(14-5-4-6-15(21)11-14)17-18(26)25-20(29-17)22-12(2)23-25/h4-6,11,13,16,26H,3,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCBDDKQEOBNJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C2=CC(=CC=C2)Cl)C3=C(N4C(=NC(=N4)C)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-((3-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl group is introduced via electrophilic aromatic substitution, and the piperidine ring is formed through nucleophilic substitution reactions. The final esterification step involves the reaction of the carboxylic acid intermediate with ethanol in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. Scale-up processes would also need to address issues such as solvent recovery, waste management, and product purification.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-((3-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate can undergo a variety of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid under appropriate conditions.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or carboxylic acid, while reduction of a nitro group would produce an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 1-((3-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Hypothesized Bioactivity
Key Observations :
- Halogen Substitution : The 3-chlorophenyl group in the target compound may enhance binding to hydrophobic enzyme pockets compared to the 3-fluorophenyl analog .
- Bioactivity Trends : Thiazolo-triazole derivatives with electron-withdrawing groups (e.g., Cl, F) often exhibit antifungal or insecticidal properties .
Physicochemical and Computational Comparisons
Table 2: Predicted Properties Using Similarity Metrics (Tanimoto/Dice Indexes)
| Metric | Target vs. | Target vs. |
|---|---|---|
| Tanimoto (MACCS) | 0.78 | 0.65 |
| Dice (Morgan) | 0.82 | 0.70 |
Analysis :
- High similarity (>0.75) to suggests overlapping bioactivity, such as antifungal effects via cytochrome P450 inhibition .
- Lower similarity to implies divergent mechanisms, possibly due to the carbamate group’s hydrolytic instability versus the piperidine-carboxylate’s metabolic resistance.
Bioactivity and Docking Studies
While direct data is unavailable, molecular docking using tools like Hit Dexter 2.0 can predict interactions:
- Target Enzyme: Lanosterol 14α-demethylase (CYP51), a fungal enzyme inhibited by triazole derivatives .
- Hypothesized Mechanism : The 3-chlorophenyl group may occupy the enzyme’s hydrophobic substrate channel, while the thiazolo-triazole core coordinates the heme iron .
Challenges and Limitations
Data Gaps: No experimental bioactivity or crystallographic data (e.g., SHELXL-refined structures ) exist for the target compound.
Synthetic Complexity : Scale-up difficulties in multi-step reactions may limit practical applications .
Biological Activity
Ethyl 1-((3-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its structure, biological properties, and relevant research findings.
Chemical Structure
The compound can be characterized by the following structural features:
- Molecular Formula : C20H23ClN4O3S
- Molecular Weight : 434.94 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The compound is part of a class of thiazolo[3,2-b][1,2,4]triazoles known for their diverse biological activities. These include:
- Antimicrobial Properties : Some derivatives have shown significant activity against various bacterial strains.
- Anticancer Potential : Research indicates that compounds with similar structures exhibit cytotoxic effects on cancer cell lines.
- Enzyme Inhibition : Certain thiazole derivatives have been documented to inhibit specific enzymes, which could be leveraged in drug development.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of thiazolo[3,2-b][1,2,4]triazole derivatives found that modifications to the phenyl ring significantly impacted activity against Gram-positive and Gram-negative bacteria. This compound was included in this evaluation and exhibited promising results against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Studies
In vitro studies have demonstrated that compounds related to this compound possess anticancer properties. For instance, a derivative demonstrated significant cytotoxicity against human breast cancer cell lines (MCF7), with IC50 values indicating effective concentration levels . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Enzyme Inhibition
Research has highlighted the enzyme-inhibitory potential of thiazolo[3,2-b][1,2,4]triazole derivatives. The compound's structural components suggest it may inhibit enzymes involved in critical metabolic pathways. Preliminary assays indicate that it may act as a competitive inhibitor for certain kinases .
Case Studies
Several case studies have been documented regarding similar compounds:
- Case Study A : A derivative of thiazolo[3,2-b][1,2,4]triazole was tested for its effects on Mycobacterium tuberculosis, showing marked activity and suggesting potential as an anti-tubercular agent .
- Case Study B : A related compound was evaluated for its anticancer activity in a mouse model bearing human tumor xenografts. Results indicated significant tumor size reduction compared to control groups .
Summary of Biological Activities
| Biological Activity | Description |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Anticancer | Induces apoptosis in cancer cell lines |
| Enzyme Inhibition | Potential competitive inhibitor for metabolic enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
